2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one
Description
2-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one is a synthetic organic compound featuring a thienopyridine scaffold fused with a pentan-1-one moiety bearing an amino group. The thieno[3,2-c]pyridine core is structurally analogous to bioactive molecules like prasugrel, a thienopyridine-class antiplatelet drug . The pentanone chain distinguishes this compound from shorter-chain derivatives (e.g., propan-1-one analogs) and may influence its physicochemical properties, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-10(13)12(15)14-6-4-11-9(8-14)5-7-16-11/h5,7,10H,2-4,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTITQMOQKFTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC2=C(C1)C=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine core, followed by functionalization to introduce the amino and pentanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism: Compounds containing thienopyridine structures have been investigated for their ability to inhibit cancer cell proliferation. They may act on various molecular targets involved in tumor growth and metastasis.
- Case Study: A study demonstrated that derivatives of thienopyridines exhibited significant cytotoxicity against several cancer cell lines, suggesting potential as anticancer agents .
-
Antimicrobial Properties
- Mechanism: Research has shown that thienopyridine derivatives can possess broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Case Study: A derivative of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Neurological Effects
Mechanism of Action
The mechanism of action of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thienopyridine Derivatives
The thieno[3,2-c]pyridine scaffold is a common feature in pharmaceuticals. Key comparisons include:
Structural Insights :
- Chain Length: The pentanone chain in the target compound provides greater hydrophobicity compared to propanone (3 carbons) or ethylamine (2 carbons) derivatives. This may enhance membrane permeability but reduce solubility in aqueous media .
- In contrast, prasugrel’s acetate group contributes to prodrug activation .
Physicochemical and Pharmacological Comparisons
- Chirality: Prasugrel contains a chiral center, necessitating enantiomer separation for therapeutic use . While the target compound’s stereochemical profile is unconfirmed, its amino-pentanone chain could introduce chirality, impacting receptor binding or metabolic pathways.
- Synthetic Utility: Shorter-chain analogs (e.g., propan-1-one derivatives) are often intermediates in synthesizing bioactive thienopyridines. The pentanone variant may serve a similar role but with altered reactivity due to chain length .
- Safety and Handling: Safety protocols for thienopyridine derivatives emphasize avoiding ignition sources (P210) and ensuring proper ventilation (P201/P202), as noted for structurally related compounds .
Biological Activity
2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 184.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound exhibits affinity for several G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology for conditions like Alzheimer's disease .
- Cellular Pathways : The compound modulates intracellular signaling pathways that affect calcium ion levels and neurotransmitter release .
Biological Activity and Therapeutic Applications
The biological activities of this compound have been studied in various contexts:
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential use as an antibacterial agent .
Neuroprotective Effects
Due to its ability to inhibit AChE, the compound may offer neuroprotective benefits. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds or derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
